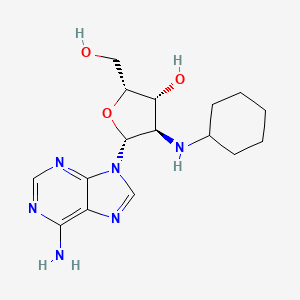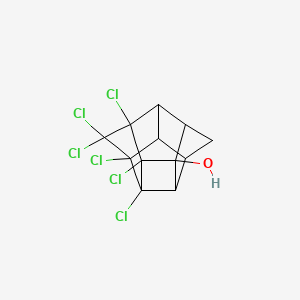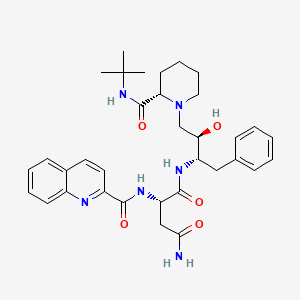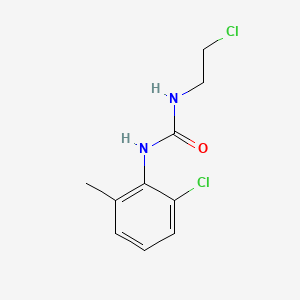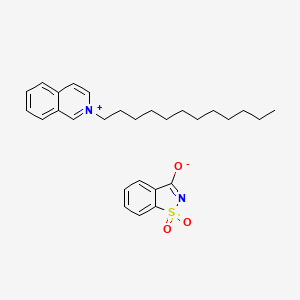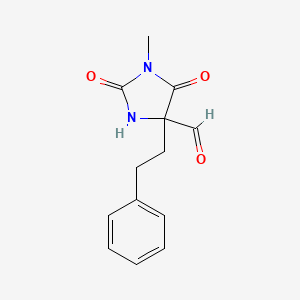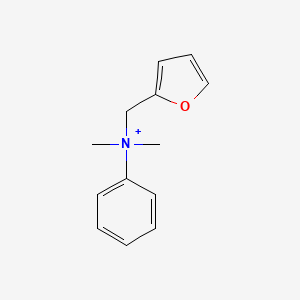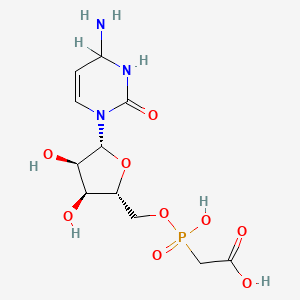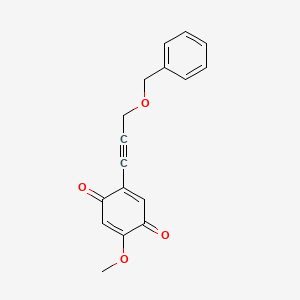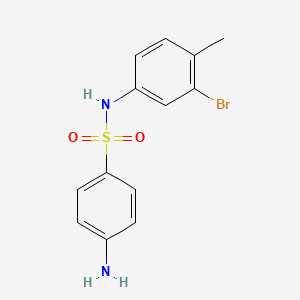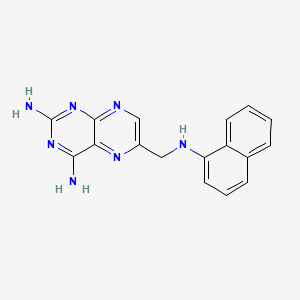
2,4-Pteridinediamine, 6-((1-naphthalenylamino)-methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Pteridinediamine, 6-((1-naphthalenylamino)-methyl)- is a synthetic organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pteridinediamine, 6-((1-naphthalenylamino)-methyl)- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pteridine Core: This can be achieved by cyclization reactions involving appropriate precursors such as diaminopyrimidines and formylpyrazines.
Introduction of the Naphthalenylamino Group: This step may involve nucleophilic substitution reactions where a naphthalenylamine derivative is introduced to the pteridine core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,4-Pteridinediamine, 6-((1-naphthalenylamino)-methyl)- can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Catalysts: Palladium on carbon (Pd/C), platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Pteridinediamine, 6-((1-naphthalenylamino)-methyl)- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopteridine: A simpler pteridine derivative with similar biological activities.
6-Methylpteridine: A methylated pteridine with distinct chemical properties.
Naphthylamine Derivatives: Compounds containing the naphthylamine group with various biological activities.
Uniqueness
2,4-Pteridinediamine, 6-((1-naphthalenylamino)-methyl)- is unique due to its specific structure, which combines the pteridine core with a naphthalenylamino group. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
70583-39-0 |
|---|---|
Molecular Formula |
C17H15N7 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
6-[(naphthalen-1-ylamino)methyl]pteridine-2,4-diamine |
InChI |
InChI=1S/C17H15N7/c18-15-14-16(24-17(19)23-15)21-9-11(22-14)8-20-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,9,20H,8H2,(H4,18,19,21,23,24) |
InChI Key |
QVHFSGMRVQZGMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC3=CN=C4C(=N3)C(=NC(=N4)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


